molecular formula C7H9Cl2NS B1358322 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride CAS No. 135207-10-2

4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride

Cat. No. B1358322
CAS RN: 135207-10-2
M. Wt: 210.12 g/mol
InChI Key: UZEVDSKPUNNZJM-UHFFFAOYSA-N
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Description

Chemical compounds with the chloromethyl group (-CH2Cl) are often used in organic synthesis. They can act as alkylating agents, introducing a methyl group into other molecules .


Chemical Reactions Analysis

The chemical reactions involving chloromethyl compounds can vary widely depending on the other functional groups present in the molecule. They often participate in substitution reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and reactivity can be determined through various experimental methods .

Scientific Research Applications

Chemical Synthesis and Cyclization

  • 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride serves as an intermediate in the synthesis of various chemically significant compounds. An example includes the preparation of new anellated 4H-1,4,2-diazaphospholes, where cyclocondensation reactions involving thiazole derivatives play a critical role (Betzl, Karaghiosoff, & Hettstedt, 2013).

Corrosion Inhibition

  • Thiazole derivatives, including 4-(chloromethyl)-2-cyclopropylthiazole hydrochloride, are studied for their potential as corrosion inhibitors. For example, the efficiency of similar triazole derivatives in inhibiting corrosion of mild steel in acidic media highlights the significance of such compounds in corrosion science (Lagrenée et al., 2002).

Pharmaceutical Research

  • While avoiding specific drug use and dosage details, it's notable that thiazole derivatives are explored in pharmaceutical research. For instance, clomethiazole, a chemically related compound, is investigated for the prevention and/or treatment of spinal cord injury, demonstrating the pharmaceutical potential of such compounds (Davis, 1954).

Molecular Modeling and Surface Interaction Studies

  • Studies involving molecular modeling and surface interactions of 4H-triazole derivatives, which are structurally similar to 4-(chloromethyl)-2-cyclopropylthiazole hydrochloride, provide insights into the inhibitory behavior and adsorption mechanisms on metal surfaces. This kind of research is crucial for understanding the interaction of such compounds with various substrates (Bentiss et al., 2007).

Synthetic Routes and Reactions

  • The compound also finds relevance in the study of synthetic routes and reactions for the formation of related heterocycles. For example, research on the synthesis of extended oxazoles and their reactions, including 2-(halomethyl)-4,5-diaryloxazoles, underscores the importance of halomethyl-thiazole derivatives in organic synthesis (Patil & Luzzio, 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often studied in the context of drug development .

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of a chemical compound, as well as instructions for safe handling and disposal .

properties

IUPAC Name

4-(chloromethyl)-2-cyclopropyl-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNS.ClH/c8-3-6-4-10-7(9-6)5-1-2-5;/h4-5H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEVDSKPUNNZJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CS2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride

CAS RN

135207-10-2
Record name Thiazole, 4-(chloromethyl)-2-cyclopropyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135207-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

In chloroform (10 ml) was dissolved 2-cyclopropyl-4-hydroxymethylthiazole (0.9 g), to which was added dropwise, under ice-cooling, thionyl chloride (0.68 ml), followed by stirring for 30 minutes at room temperature. Excess thionyl chloride was distilled off under reduced pressure. To the residue was added diethyl ether to yield 2-cyclopropyl-4-chloromethyl thiazole hydrochloride (1.1 g) as pale brown powder. m.p. 108°-110° C.
Quantity
0.68 mL
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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